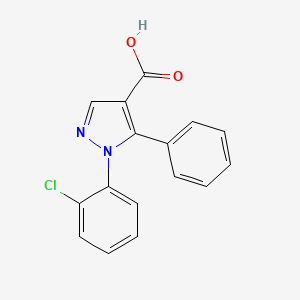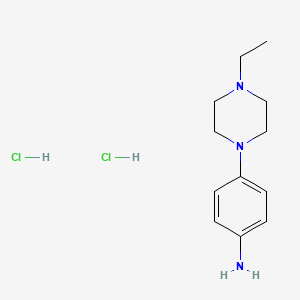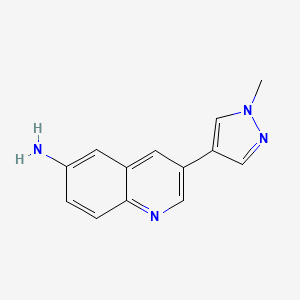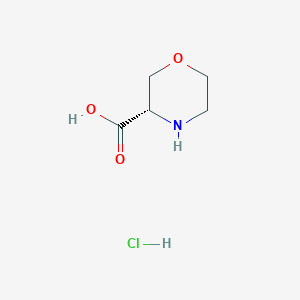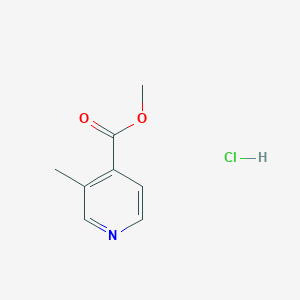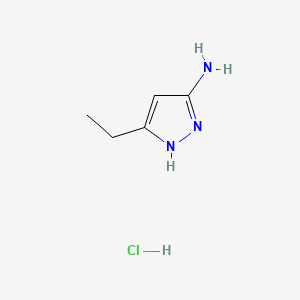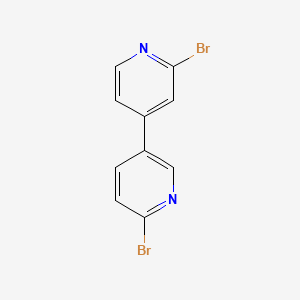![molecular formula C13H17N3O2 B1416769 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1044764-13-7](/img/structure/B1416769.png)
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
Pyrrole is a nitrogen-containing heterocyclic compound that has been a versatile field of study due to its diverse biological and medicinal importance . Pyrrole and its analogs are found in many natural products and have been used to derive many medicinal drugs .
Synthesis Analysis
The synthesis of pyrrole and its analogs often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds .Molecular Structure Analysis
Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .Chemical Reactions Analysis
Pyrrole and its analogs can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole and its analogs can vary widely depending on their structure. For example, the presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .Applications De Recherche Scientifique
Electronically Intercommunicating Iron Centers in Pyrroles
Research on diferrocenyl and tetraferrocenyl pyrroles, closely related to the compound of interest, showcases the electronic and structural properties significant for understanding electron delocalization within similar molecules. These compounds demonstrate electrochemically reversible one-electron transfer processes, highlighting their potential in electrochemical applications and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
Synthesis and Spectroscopic Properties of Pyrrole Derivatives
Electrochemical Properties of Pyrrole-based Polymers
The electrochemical polymerization of pyrrole derivatives, including those substituted with nitrophenyl groups, has been studied for their potential in creating new soluble conducting polymers. These materials exhibit promising electrochromic properties and high electronic band gaps, suggesting applications in electrochromic devices and potentially in organic electronics (Variş et al., 2006).
Catalytic Activity of Pyrrole-Diphosphine Ligands
Research on Ni(II) complexes supported by pyrrole-diphosphine ligands demonstrates their catalytic activity, particularly in Kumada coupling reactions. Such findings contribute to the broader field of catalysis and organic synthesis, presenting pyrrole derivatives as valuable ligands in the development of new catalytic systems (Venkanna, Tammineni, Arman, & Tonzetich, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHLQQRWAKCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



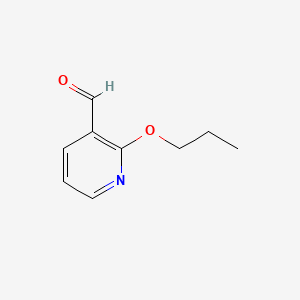
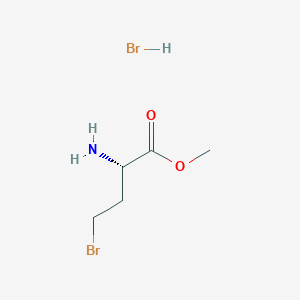
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)
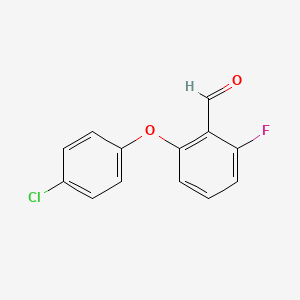
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
